molecular formula C14H11NO4 B011068 2-(Nicotinoyloxy)-2-phenylacetic acid CAS No. 101977-74-6

2-(Nicotinoyloxy)-2-phenylacetic acid

Cat. No. B011068
M. Wt: 257.24 g/mol
InChI Key: AWUNQYSCRNDEPS-UHFFFAOYSA-N
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Description

Nicotinic acid, also known as Niacin, is a pyridinecarboxylic acid and is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine . It’s used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the specific structure of “2-(Nicotinoyloxy)-2-phenylacetic acid” isn’t available, nicotinic acid, one of its possible components, is a derivative of pyridine with the carboxylic acid substituent at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . Specific properties for “2-(Nicotinoyloxy)-2-phenylacetic acid” aren’t available.

Safety And Hazards

The safety and hazards of a compound depend on its properties and how it’s handled. While specific safety data for “2-(Nicotinoyloxy)-2-phenylacetic acid” isn’t available, safety data sheets for other acids provide information on handling, storage, and disposal .

Future Directions

The future directions for a compound depend on its potential applications. While specific future directions for “2-(Nicotinoyloxy)-2-phenylacetic acid” aren’t available, research into modifications of nicotinic acid suggests potential applications in agriculture .

properties

IUPAC Name

2-phenyl-2-(pyridine-3-carbonyloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)12(10-5-2-1-3-6-10)19-14(18)11-7-4-8-15-9-11/h1-9,12H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNQYSCRNDEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60605999
Record name Phenyl[(pyridine-3-carbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Nicotinoyloxy)-2-phenylacetic acid

CAS RN

101977-74-6
Record name Phenyl[(pyridine-3-carbonyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60605999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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